molecular formula C51H84O23 B1203126 Protodeltonin CAS No. 94992-08-2

Protodeltonin

Cat. No.: B1203126
CAS No.: 94992-08-2
M. Wt: 1065.2 g/mol
InChI Key: RPYHJEFMMXMMHG-JXGUMFEUSA-N
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Description

Protodeltonin is a steroidal saponin extracted from the medicinal herb Dioscorea zingiberensis. Steroidal saponins are a class of natural compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, has shown significant potential in inhibiting the proliferation of cancer cells and improving anticoagulation activity .

Mechanism of Action

Protodeltonin

, also known as Balanitoside , is a steroidal saponin extracted from Dioscorea zingiberensis Wright . It has been studied for its various pharmacological activities, particularly its anti-proliferative activity . Here is a detailed overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

Protodeltonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as Akt and Mitogen-Activated Protein Kinase (MAPK) pathways . These interactions highlight its potential as an anti-cancer agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the Akt pathway, which is crucial for cell survival and proliferation . This inhibition results in the induction of apoptosis and suppression of cancer cell growth. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that this compound maintains its anti-proliferative effects on cancer cells, although repeated freeze-thaw cycles can reduce its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall efficacy and safety of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation in target tissues, impacting its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the mitochondria, where it exerts its apoptotic effects . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of protodeltonin typically involves extraction from the rhizomes of Dioscorea zingiberensis. The extraction process includes several steps such as silica gel chromatography, macroporous adsorption resin, Sephadex LH-20, and RP-C18 column chromatography . The compound is then purified using a vacuum system to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. The use of advanced chromatographic techniques and solvent systems is crucial in scaling up the production while maintaining the biological activity of the compound .

Chemical Reactions Analysis

Types of Reactions

Protodeltonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth, improving anticoagulation, and other therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Protodeltonin is often compared with other steroidal saponins such as dioscin, gracillin, and protogracillin. While all these compounds share a similar steroidal backbone, this compound is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . Other similar compounds include parvifloside, trillin, and methyl protogracillin .

Conclusion

This compound is a versatile steroidal saponin with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.

Properties

CAS No.

94992-08-2

Molecular Formula

C51H84O23

Molecular Weight

1065.2 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51?/m1/s1

InChI Key

RPYHJEFMMXMMHG-JXGUMFEUSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Key on ui other cas no.

62751-68-2

Origin of Product

United States
Customer
Q & A

Q1: What is the origin of Balanitoside?

A: Balanitoside is a furostanol glycoside primarily isolated from the edible fruits of the Balanites aegyptiaca plant. [, ]

Q2: What are the reported biological activities of Balanitoside?

A: Research suggests that Balanitoside exhibits potential antitumor activity. In a study using a mouse model of lung cancer, Balanitoside alone, and in combination with Gemcitabine, demonstrated antitumor effects, including reducing tumor size and multiplicity. [] Additionally, it has shown promising antidiabetic properties in streptozotocin-induced diabetic rats. [] Further studies have explored its potential in managing hyperglycemia and oxidative stress in diabetic rats. []

Q3: How does Balanitoside exert its antitumor effects?

A: While the exact mechanisms are still under investigation, studies suggest that Balanitoside might exert its antitumor effects through multiple pathways. In vitro and in vivo studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. [] It may also impact cancer stem cell markers, potentially affecting tumor growth and recurrence. [] Further research is necessary to fully elucidate its mechanism of action.

Q4: What is the impact of Balanitoside on oxidative stress?

A: Balanitoside has demonstrated antioxidant properties in pre-clinical studies. In diabetic rats, treatment with Balanitoside was associated with a decrease in Malondialdehyde (MDA) and Nitric Oxide (NO) levels, which are markers of oxidative stress. [] Additionally, it increased the activity of Catalase (CAT), an important antioxidant enzyme. []

Q5: Are there any known structural analogs of Balanitoside?

A: Yes, several structural analogs of Balanitoside, particularly other steroidal glycosides, have been isolated from various plant sources. Some notable examples include Dioscin, Deltonin, and Protodioscin, often found in plants like Dioscorea zingiberensis, Dioscorea villosa, and Trigonella foenum-graecum. [, , , , , ] These compounds share structural similarities with Balanitoside and often exhibit comparable biological activities.

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